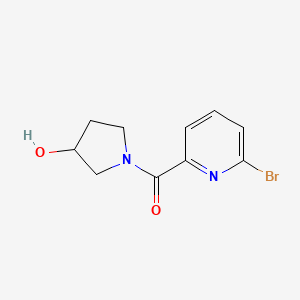

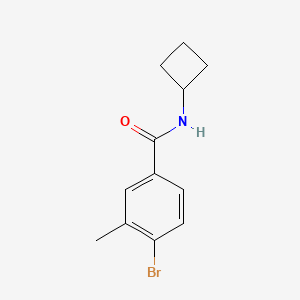

![molecular formula C11H12N4O2 B1449627 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one CAS No. 500861-70-1](/img/structure/B1449627.png)

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one

Descripción general

Descripción

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic organic compound. It has drawn significant interest in the scientific community due to its potential applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds were synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . Another method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .Molecular Structure Analysis

The molecular formula of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one is C11H12N4O2. The 3D structures of similar derivatives were determined based on the modification of a known structure using the Sybyl program .Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups have been reported .Aplicaciones Científicas De Investigación

Transformations of Pyrimidines : A study by Botta et al. (1985) demonstrated the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives. This indicates the chemical versatility of pyrimidine derivatives, which could be relevant in various chemical synthesis processes (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985).

Isostructural Nature in Crystal Structure : Trilleras et al. (2009) studied compounds including 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, finding them to be isostructural and essentially isomorphous. This research contributes to the understanding of the crystal and molecular structures of analogous compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Synthesis and Structural Analysis : Jadhav et al. (2022) synthesized pyrimidine derivatives and performed structural characterizations, indicating the compound's relevance in the development of novel chemical entities (Jadhav, Jadhav, Kale, & Sirsat, 2022).

Synthesis and Chemical Reactivity : Farouk, Ibrahim, and El-Gohary (2021) investigated the chemical behavior of a compound similar to "6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one," exploring its potential in constructing nitrogen heterocyclic compounds, which could be significant in pharmaceutical research (Farouk, Ibrahim, & El-Gohary, 2021).

Synthesis and DFT Studies of Pyrimidin-1(2H)-ylaminofumarate Derivatives : Saracoglu et al. (2020) focused on the synthesis of various Pyrimidine derivatives and their quantum chemical properties, highlighting the compound's significance in the field of material science (Saracoglu, Kokbudak, Yilmazer, & Kandemirli, 2020).

Synthesis for Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound related to pyrimidin-4(3H)-one for potential PET imaging in Parkinson's disease, indicating its application in neurological research (Wang, Gao, Xu, & Zheng, 2017).

Antifungal Effects : Jafar et al. (2017) studied the antifungal effects of some derivatives of 6-methoxy-N, N-dimethylpyrimidin-2-amine, including against fungi like Aspergillus terreus and Aspergillus niger, demonstrating the compound's potential in antifungal applications (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

NMR Data Analysis : Sørum et al. (2010) performed chemical shift assignments of N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, contributing to the understanding of these compounds in spectroscopic studies (Sørum, Simić, Sundby, & Hoff, 2010).

Direcciones Futuras

The future directions for the research on 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. The development of more efficient synthesis methods and a deeper understanding of its mechanism of action could also be areas of interest .

Propiedades

IUPAC Name |

4-amino-2-(4-methoxyanilino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMQEMMXWXWKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

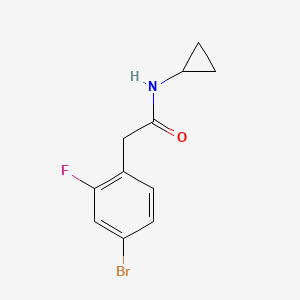

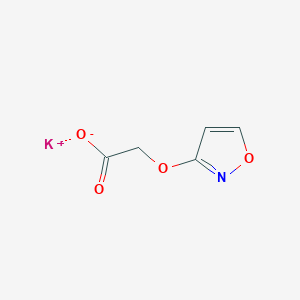

![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)

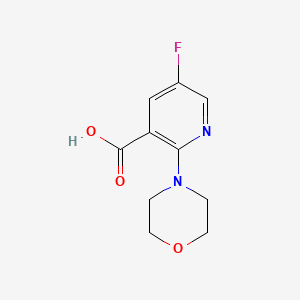

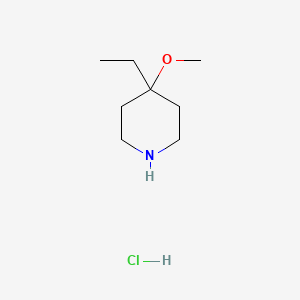

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)

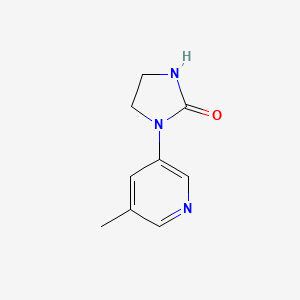

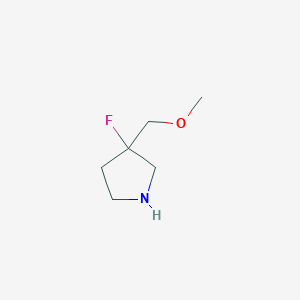

![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)

![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)

![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)

![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)